molecular formula C8H5ClN2O B1371808 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 958230-19-8

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B1371808
Key on ui cas rn: 958230-19-8
M. Wt: 180.59 g/mol
InChI Key: SVRMXFJXIGCKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785639B2

Procedure details

A flask was charged with 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (25.2 g, 82.0 mmol) in THF (400 mL) and cooled to about −78° C. sec-BuLi (1.4 M in cyclohexane, 116 mL, 163 mmol) was added drop-wise over about 15 min. The mixture was stirred at −78° C. for about 1 h. To the mixture was added DMF (18.9 mL, 245 mmol) drop-wise and the temperature was maintained at about −78° C. for about 1 h. The mixture was quenched by the slow addition of a solution of HCl (4.0 M in 1,4-dioxane, 20.4 mL, 82.0 mmol) followed by the addition of saturated aqueous NaHCO3 (100 mL). The mixture was extracted with EtOAc (500 mL). The organic layer was allowed to sit at rt overnight. The precipitate formed was collected by filtration. The filtrate formed more precipitate which was collected by filtration again. The precipitated material from both filtrations was combined to give 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (12.9 g, 88%): LC/MS (Table 2, Method a) Rt=1.85 min; MS m/z 181 (M+H)+
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20.4 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si](C(C)C)(C(C)C)C(C)C)[CH:9]=[CH:10][C:3]=12.[Li]C(CC)C.CN([CH:29]=[O:30])C.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[Cl:1][C:2]1[C:7]([CH:29]=[O:30])=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12 |f:4.5|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
116 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
18.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
20.4 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise over about 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at about −78° C. for about 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (500 mL)
WAIT
Type
WAIT
Details
to sit at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate formed more precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration again
FILTRATION
Type
FILTRATION
Details
The precipitated material from both filtrations

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C=O)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.